N-[4-(MORPHOLIN-4-YL)PHENYL]-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE
Overview
Description
N-[4-(MORPHOLIN-4-YL)PHENYL]-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE is a complex organic compound that features a morpholine ring, a phenyl group, and a dihydropyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLIN-4-YL)PHENYL]-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(morpholin-4-yl)aniline with a suitable dihydropyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLIN-4-YL)PHENYL]-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[4-(MORPHOLIN-4-YL)PHENYL]-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLIN-4-YL)PHENYL]-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-MORPHOLIN-4-YLPHENYL)ETHYL]-3-PHENYLACRYLAMIDE: Shares a similar morpholine and phenyl structure but differs in the core scaffold.
MORPHOLIN-4-YL-(3-NITRO-PHENYL)-METHANONE: Contains a morpholine ring and phenyl group but has different functional groups.
Uniqueness
N-[4-(MORPHOLIN-4-YL)PHENYL]-3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE is unique due to its dihydropyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c32-26(28-21-11-13-22(14-12-21)31-15-17-34-18-16-31)24-23(19-7-3-1-4-8-19)25(29-30-27(24)33)20-9-5-2-6-10-20/h1-14H,15-18H2,(H,28,32)(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANPJOSPWULXRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C(=NNC3=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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